2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8F3N3 |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5-3-11-12(4-5)2-1-10/h3-4H,1-2,10H2 |
InChI Key |
LIXLQZXAWNSYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Strategies
The foundational approach for pyrazole ring formation involves condensation reactions between hydrazines and β-diketones or α,β-unsaturated carbonyl compounds. For this compound, the trifluoromethyl group is typically introduced via:
-
Trifluoromethylation of pre-formed pyrazoles using reagents like CF₃I or CF₃Cu.
-
Direct cyclization with trifluoromethyl-containing precursors, such as 3,3,3-trifluoropropiophenone derivatives.
A representative pathway involves reacting hydrazine hydrate with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to yield 4-(trifluoromethyl)-1H-pyrazole. Subsequent N-alkylation with 2-bromoethylamine hydrobromide introduces the ethanamine sidechain.
Functional Group Interconversion
Patent US5624941A details a two-step protocol for converting pyrazole-3-carboxylic acid derivatives to amines:
-
Ester to amide conversion : Reacting pyrazole esters (e.g., ethyl 4-(trifluoromethyl)-1H-pyrazole-1-carboxylate) with excess ethylenediamine in dichloromethane, catalyzed by triethylamine.
-
Amide reduction : Treating the intermediate amide with BH₃-THF in tetrahydrofuran (THF) under reflux, achieving >85% yield of the target amine.
Key reaction conditions :
-
Temperature: 0–25°C for amidation; 65–70°C for reduction.
-
Solvents: THF, dichloromethane.
-
Catalysts: Triethylamine (for acid scavenging).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Modern industrial methods prioritize solvent efficiency and reduced reaction times. WO2019097306A2 highlights a continuous process using:
-
Disulfide intermediates : Diethyl disulfide and sulfuryl chloride generate electrophilic sulfur species in situ.
-
One-pot alkylation : Introducing 2-aminoethyl groups via nucleophilic substitution at 20–25°C, achieving 92–95% conversion in <30 minutes.
Advantages :
-
Eliminates carcinogenic solvents (e.g., ethylene chloride).
-
Scalable to metric-ton production with >90% purity.
Catalytic Trifluoromethylation
Recent advances employ transition-metal catalysts for direct C–CF₃ bond formation. For example:
-
Palladium-catalyzed coupling : Using [Pd(PPh₃)₄] and CF₃Br in dimethylformamide (DMF) at 100°C.
-
Photoredox catalysis : Visible-light-mediated trifluoromethylation with Ru(bpy)₃Cl₂ and CF₃SO₂Na.
Comparative efficiency :
| Method | Yield (%) | Reaction Time | Catalyst Loading |
|---|---|---|---|
| Palladium-catalyzed | 78 | 12 h | 5 mol% |
| Photoredox | 82 | 6 h | 2 mol% |
Challenges and Optimization Strategies
Byproduct Formation
Common issues include:
Solvent and Catalyst Recycling
Patent US5624941A emphasizes:
-
THF recovery : Distillation under reduced pressure (40°C, 100 mbar) achieves 95% solvent reuse.
-
Catalyst immobilization : Silica-supported BH₃ reduces metal leaching in reductive amination.
Spectroscopic Characterization and Quality Control
Post-synthesis analysis includes:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions with electrophilic reagents. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF or acetonitrile, using bases such as potassium carbonate to deprotonate the amine .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions.
Example Reaction:
Condensation Reactions
The amine group undergoes condensation with carbonyl compounds:
-
Schiff Base Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines, typically catalyzed by acids like acetic acid.
Reported Conditions :
| Reactant | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | Ethanol | AcOH | 78 |
Heterocycle Functionalization
The pyrazole ring’s reactivity is modulated by the trifluoromethyl group:
-
Electrophilic Substitution : Limited due to the electron-withdrawing CF group, but bromination or nitration may occur at the less deactivated C-5 position under strong acidic conditions.
-
Metal Coordination : Acts as a ligand for transition metals (e.g., Cu, Pd) via the pyrazole nitrogen and amine group, forming complexes used in catalysis .
Redox Reactions
The amine group can be oxidized or reduced:
-
Oxidation : Forms nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO).
-
Reduction : While not directly reported for this compound, analogous pyrazole amines are reduced to secondary amines using LiAlH .
Cross-Coupling Reactions
The trifluoromethyl group stabilizes intermediates in palladium-catalyzed couplings:
Example Protocol :
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh) | KCO | DMF/HO | 80°C | 65 |
Acid-Base Reactions
The amine forms salts with acids (e.g., HCl), enhancing solubility for pharmaceutical applications.
Key Structural Influences on Reactivity:
-
Trifluoromethyl Group :
-
Primary Amine :
-
Enables derivatization via alkylation, acylation, or condensation.
-
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine as an anticancer agent. For instance, derivatives of this compound have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. In a study evaluating a series of pyrazole derivatives, compounds similar to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy against pathogens such as Pseudomonas aeruginosa and Mycobacterium smegmatis .
Agrochemical Applications
Pesticidal Activity
Compounds containing the pyrazole moiety have been explored for their pesticidal properties. The trifluoromethyl group is known to enhance biological activity, making derivatives of this compound candidates for developing new agrochemicals. These compounds can potentially target specific pests while minimizing environmental impact .
Materials Science Applications
Synthesis of Functional Materials
The unique properties of this compound allow it to be used in the synthesis of functional materials. Its ability to form coordination complexes with metals can be exploited in catalysis and sensor applications. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties .
Case Study 1: Anticancer Studies
In a comprehensive study on newer N-Aryl derivatives, researchers synthesized compounds based on the structure of this compound. These derivatives were tested for their anticancer activity against multiple cell lines, demonstrating significant inhibition rates that warrant further investigation for potential therapeutic applications .
Case Study 2: Antimicrobial Evaluation
A series of pyrazole derivatives were evaluated for their antimicrobial properties against various bacterial strains. The findings indicated that certain modifications to the pyrazole ring significantly enhanced antimicrobial activity, particularly against resistant strains, suggesting a viable pathway for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Structural Analogs with Varied Substituent Positions
2-[3-(Trifluoromethyl)-1H-Pyrazol-4-yl]Ethan-1-Amine (CAS 1314904-42-1)
- Molecular Formula : C₆H₈F₃N₃
- Key Differences : The trifluoromethyl group is at the 3-position of the pyrazole ring instead of the 4-position.
- For example, the 3-CF₃ group may sterically hinder interactions with enzymes compared to the 4-CF₃ isomer .
1-(1,5-Dimethyl-1H-Pyrazol-4-yl)-2,2,2-Trifluoroethan-1-Amine (CAS 1427358-58-4)
- Molecular Formula : C₇H₁₁F₃N₃
- Key Differences : Incorporates a dimethylpyrazole core and a trifluoroethylamine group.
- Implications : The additional methyl groups increase steric bulk, which may reduce solubility but improve metabolic stability. This compound’s molecular weight (208.18 g/mol) is higher than the target compound, suggesting divergent pharmacokinetic profiles .
Analogs with Heterocyclic Modifications
4-Methyl-5-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazol-2-Amine
- Molecular Formula : C₇H₆F₃N₅S
- Key Differences : The pyrazole is fused to a thiazole ring, introducing sulfur into the structure.
- Implications : The thiazole moiety enhances π-stacking interactions and may improve binding to metal-containing enzymes. However, the increased complexity could complicate synthesis .
{1-Methyl-5-[2-(5-Trifluoromethyl-1H-Imidazol-2-yl)-Pyridin-4-yloxy]-1H-Benzoimidazol-2-yl}-(4-Trifluoromethyl-Phenyl)-Amine
- Molecular Formula : C₂₄H₁₆F₆N₆O
- Key Differences : A polycyclic system with imidazole and pyridine rings.
- Implications : This compound (molecular weight 535.4 g/mol) demonstrates the use of trifluoromethylpyrazole motifs in larger pharmacophores, likely targeting kinases or G-protein-coupled receptors .
Substituent Effects on Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound* | C₆H₈F₃N₃ | ~179 | 4-CF₃, ethanamine | Moderate (polar aprotic solvents) |
| 2-[3-CF₃-1H-Pyrazol-4-yl]Ethan-1-Amine | C₆H₈F₃N₃ | 179.14 | 3-CF₃, ethanamine | Similar to target |
| 1-(1,5-Dimethyl-Pyrazol-4-yl)-CF₃-Ethylamine | C₇H₁₁F₃N₃ | 208.18 | 1,5-dimethyl, trifluoroethyl | Lower (increased hydrophobicity) |
| 4-Methyl-5-[3-CF₃-Pyrazol-1-yl]-Thiazol-2-Amine | C₇H₆F₃N₅S | 237.22 | Thiazole, 3-CF₃ | Low (heterocyclic sulfur) |
*Note: Data for the target compound are inferred from analogs.
Biological Activity
2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
- Chemical Formula : C6H7F3N4
- Molecular Weight : 202.14 g/mol
- IUPAC Name : 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
- CAS Number : 1006473-61-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives are known for their role as enzyme inhibitors, particularly in the modulation of kinases and other signaling pathways. The trifluoromethyl group enhances lipophilicity and bioavailability, which may contribute to its efficacy in therapeutic applications.
Antitumor Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that derivatives similar to this compound showed IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .
Anti-inflammatory Properties
The anti-inflammatory activity of pyrazole derivatives has been extensively documented. In particular, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in murine models. A notable study highlighted that specific pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. A study assessed the antibacterial activity of various substituted pyrazoles, including those structurally related to this compound. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Data Table: Biological Activity Summary
| Biological Activity | Cell Lines / Models | IC50 / Effectiveness |
|---|---|---|
| Antitumor | HeLa, A375 | Low micromolar range |
| Anti-inflammatory | Murine edema model | Superior to diclofenac |
| Antimicrobial | Various bacterial strains | Effective inhibition |
Case Study 1: Antitumor Efficacy
A recent investigation focused on the antitumor properties of this compound analogs, where it was observed that these compounds inhibited cell proliferation through apoptosis induction in cancer cells. The study utilized flow cytometry and Western blotting techniques to confirm the mechanism of action involved in caspase activation.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment examining the anti-inflammatory effects, researchers treated mice with induced paw edema using a dose-dependent administration of the compound. The results demonstrated a significant reduction in paw swelling compared to control groups, indicating potent anti-inflammatory properties mediated through the inhibition of NF-kB signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with 4-(trifluoromethyl)-1H-pyrazole. React with 2-chloroethylamine hydrochloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to substitute the chloride .
-
Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
-
Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and stoichiometry (1:1.2 pyrazole:chloroethylamine) to maximize yield (reported ~70–85%) .
- Data Table :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈F₃N₃ | |
| Molecular Weight | 179.15 g/mol | |
| CAS No. | Not explicitly listed; see analogs in |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
-
¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and ethanamine chain signals (δ 2.8–3.5 ppm for CH₂NH₂) .
-
Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peak at m/z 180.1 .
-
FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Advanced Tip : For crystallographic validation, grow single crystals in ethanol and perform X-ray diffraction (as in for pyrazole analogs).
Advanced Research Questions
Q. How does the trifluoromethyl group impact the compound’s electronic and steric properties in medicinal chemistry applications?
- Methodology :
-
Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron-withdrawing effects of CF₃, which enhance binding to hydrophobic enzyme pockets .
-
SAR Studies : Compare bioactivity of CF₃-substituted analogs vs. non-fluorinated derivatives in antimicrobial assays (see for pyrazole-based antimicrobials).
- Key Finding : CF₃ increases metabolic stability by reducing CYP450-mediated oxidation, as observed in fluorinated triazoles .
Q. What strategies mitigate stability issues during storage or biological assays?
- Methodology :
-
Stability Testing : Store at –20°C under argon; assess degradation via HPLC over 30 days (pH 7.4 buffer, 37°C) .
-
Lyophilization : Improve shelf life by lyophilizing as a hydrochloride salt (see for amine salt protocols).
Q. How can researchers quantify trace impurities in this compound?
- Methodology :
-
HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN). Detect impurities at 254 nm .
-
LC-MS/MS : Identify byproducts (e.g., deaminated derivatives) with MRM transitions .
- Advanced Tip : Cross-validate with ¹⁹F NMR for fluorine-containing impurities (δ –60 to –70 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
